molecular formula C10H14N6O3 B218974 2-Aminooxetanocin A CAS No. 113296-23-4

2-Aminooxetanocin A

Cat. No. B218974
CAS RN: 113296-23-4
M. Wt: 266.26 g/mol
InChI Key: LHGZHHAMKUXUME-UDJQAZALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminooxetanocin A is a natural product that is isolated from the soil bacterium Streptomyces clavuligerus. It is a potent inhibitor of bacterial cell wall synthesis and has been extensively studied for its potential use as an antibiotic.

Mechanism of Action

2-Aminooxetanocin A inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylmuramyl-pentapeptide synthetase, which is essential for the formation of the bacterial cell wall. By inhibiting this enzyme, 2-Aminooxetanocin A prevents the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
2-Aminooxetanocin A has been shown to have significant biochemical and physiological effects on bacteria. It inhibits bacterial growth and division, leading to bacterial death. It has also been shown to have antiviral and antitumor properties, although the exact mechanisms of these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Aminooxetanocin A in lab experiments is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. However, the synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it. Additionally, the exact mechanisms of its antiviral and antitumor effects are not yet fully understood, and further research is needed in these areas.

Future Directions

There are several future directions for research on 2-Aminooxetanocin A. One area of research could be the development of more efficient synthesis methods for 2-Aminooxetanocin A. Another area of research could be the investigation of its antiviral and antitumor properties, with the aim of developing new therapies for viral infections and cancer. Additionally, further research could be conducted to better understand the mechanisms of action of 2-Aminooxetanocin A, which could lead to the development of more potent and selective antibacterial agents.

Synthesis Methods

The synthesis of 2-Aminooxetanocin A is a complex multi-step process that involves the use of several reagents and catalysts. The first step involves the preparation of the oxetanocin intermediate, which is then converted to the 2-Aminooxetanocin A through a series of reactions. The synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it.

Scientific Research Applications

2-Aminooxetanocin A has been extensively studied for its potential use as an antibiotic. It is a potent inhibitor of bacterial cell wall synthesis and has shown activity against a wide range of bacteria, including multidrug-resistant strains. In addition to its antibacterial activity, 2-Aminooxetanocin A has also been investigated for its antiviral and antitumor properties.

properties

CAS RN

113296-23-4

Product Name

2-Aminooxetanocin A

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

[(2R,3R,4S)-2-(2,6-diaminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol

InChI

InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-4(1-17)5(2-18)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,9-/m1/s1

InChI Key

LHGZHHAMKUXUME-UDJQAZALSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H](O3)CO)CO)N)N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N

Other CAS RN

132077-74-8

synonyms

2-amino-OXT-A
2-aminooxetanocin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.